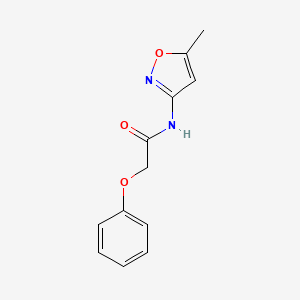

N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide, commonly known as MIA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MIA belongs to the class of isoxazole-based compounds that exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Antimycotic Activity

N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide derivatives have been explored for their antimycotic potential. Research conducted by Daidone et al. (1988) synthesized novel phenoxyacetamides and tested them against Candida albicans and Cryptococcus neoformans. The study found that the presence of two amidic groups usually enhances the antimycotic activity of these compounds. This suggests potential applications of this compound derivatives in developing treatments for fungal infections (Daidone et al., 1988).

Hypolipidemic Activity

Another study by Mokale et al. (2014) evaluated the hypolipidemic activity of a series of 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives in rats. The research demonstrated that certain derivatives, specifically compounds 5a, 5d, and 5g, showed a significant decrease in serum total cholesterol, triglycerides, LDL, and VLDL levels, along with an increase in serum HDL levels. These results were comparable to those obtained with the standard drug Fenofibrate. This study indicates the potential of this compound derivatives in the management of hyperlipidemia and associated cardiovascular diseases (Mokale et al., 2014).

Synthesis and Biological Activity

Research on the synthesis and biological activity of novel isoxazolyl compounds, including derivatives of this compound, has shown varied biological activities. Rajanarendar et al. (2012) synthesized isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones and evaluated them for their antimicrobial, anti-inflammatory, and analgesic activities. Certain compounds exhibited significant antimicrobial activity, potent anti-inflammatory, and analgesic activities, highlighting the therapeutic potential of these derivatives (Rajanarendar et al., 2012).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of benzisoxazoles from N-phenoxyacetamides, including this compound, has been reported by Duan et al. (2014). This methodology involves activating the C–H bonds ortho to phenol-derived O–N bonds and has been successfully applied to the synthesis of active pharmaceutical intermediates. This demonstrates the utility of this compound derivatives in the synthesis of complex organic molecules, which could have various pharmaceutical applications (Duan et al., 2014).

Allosteric Modifiers of Hemoglobin

Randad et al. (1991) explored the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, including derivatives of this compound. These compounds were found to significantly decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and substitutes. This research opens avenues for the use of this compound derivatives in medical applications related to oxygen transport and delivery (Randad et al., 1991).

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-9-7-11(14-17-9)13-12(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJISUKURKPYBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5524002.png)

![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)

![6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5524020.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)

![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)